Cas no 43071-45-0 (3-Methyl-2-phenylquinoline-4-carboxylic acid)
3-Methyl-2-phenylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-phenyl-4-quinolinecarboxylic acid
- 3-Methyl-2-phenyl-quinoline-4-carboxylic acid
- 3-Methyl-2-phenylquinoline-4-carboxylic acid
- 4-Quinolinecarboxylicacid, 3-methyl-2-phenyl-
- FT-0678471
- ZSVACLAZDFXWQG-UHFFFAOYSA-N
- 2-phenyl-3-methylquinoline-4-carboxylic Acid
- 1-sec-Butyl-3-(3,4-dichlorophenyl)urea
- BDBM50430817
- MLS000061168
- AB00390089-11
- HMS1678A13
- EN300-00791
- (3-methy-2-phenylquinolin-4-yl)carboxylic acid
- SCHEMBL1581468
- 4-Quinolinecarboxylicacid,3-methyl-2-phenyl-
- MFCD00578117
- 3-Methyl-2-phenylquinoline 4-carboxylic acid
- AKOS000114880
- CHEMBL1318982
- NCGC00062650-02
- AH-357/03515004
- DTXSID50350108
- SB69626
- J-512844
- AS-36122
- 4-Carboxy-3-methyl-2-phenylquinoline
- SMR000069236
- CS-0200042
- Z56813530
- Oprea1_050334
- HMS2447G08
- F0267-5201
- Oprea1_503087
- 43071-45-0
- A820733
- ALBB-000437
- BBL013782
- 3-Methyl-2-phenylquinoline-4-carboxylicacid
- STK061067
- DB-016887
-
- MDL: MFCD00578117
- Inchi: 1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
- InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
- SMILES: OC(C1C2C=CC=CC=2N=C(C2C=CC=CC=2)C=1C)=O
Computed Properties
- Exact Mass: 263.09500
- Monoisotopic Mass: 262.086804
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53
- XLogP3: 3.7
Experimental Properties
- Density: 1.248
- Boiling Point: 443.2°Cat760mmHg
- Flash Point: 221.8°C
- Refractive Index: 1.667
- PSA: 50.19000
- LogP: 3.90840
3-Methyl-2-phenylquinoline-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
3-Methyl-2-phenylquinoline-4-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-2-phenylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M225283-100mg |
3-Methyl-2-Phenylquinoline-4-Carboxylic Acid |
43071-45-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M225283-500mg |
3-Methyl-2-Phenylquinoline-4-Carboxylic Acid |
43071-45-0 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M225283-1g |
3-Methyl-2-Phenylquinoline-4-Carboxylic Acid |
43071-45-0 | 1g |
$ 340.00 | 2022-06-04 | ||
| Alichem | A189005319-1g |
3-Methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 1g |
$187.18 | 2023-09-01 | |
| Alichem | A189005319-5g |
3-Methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 5g |
$566.28 | 2023-09-01 | |
| Alichem | A189005319-10g |
3-Methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 10g |
$858.00 | 2023-09-01 | |
| Fluorochem | 014429-1g |
3-Methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 97% | 1g |
£80.00 | 2022-02-28 | |
| Chemenu | CM112899-5g |
3-methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 5g |
$539 | 2021-08-06 | |
| Chemenu | CM112899-5g |
3-methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1263720-5g |
3-Methyl-2-phenylquinoline-4-carboxylic acid |
43071-45-0 | 95% | 5g |
$930 | 2024-06-07 |
3-Methyl-2-phenylquinoline-4-carboxylic acid Suppliers
3-Methyl-2-phenylquinoline-4-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-Methyl-2-phenylquinoline-4-carboxylic acid
Recent Advances in the Study of 3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS: 43071-45-0)
3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS: 43071-45-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of anti-inflammatory and anticancer research. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its pharmacological properties and potential clinical relevance.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 3-methyl-2-phenylquinoline-4-carboxylic acid derivatives to enhance their bioactivity. The researchers employed a multi-step synthetic route, starting from readily available precursors, to achieve high yields and purity. The study emphasized the importance of the carboxylic acid moiety at the 4-position of the quinoline ring, which was found to be critical for binding to target proteins. Structural modifications, such as the introduction of electron-withdrawing groups on the phenyl ring, were shown to significantly influence the compound's potency and selectivity.
In another investigation, the anti-inflammatory properties of 3-methyl-2-phenylquinoline-4-carboxylic acid were evaluated using in vitro and in vivo models. The compound demonstrated potent inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, the study reported a favorable safety profile, with minimal cytotoxicity observed in normal cell lines.
The anticancer potential of 3-methyl-2-phenylquinoline-4-carboxylic acid has also been a focal point of recent research. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer. Mechanistic studies indicated that the compound induces apoptosis via the intrinsic mitochondrial pathway, with upregulation of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, the compound showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its utility in combination therapy.
Despite these promising findings, challenges remain in the clinical translation of 3-methyl-2-phenylquinoline-4-carboxylic acid. Issues such as poor solubility and bioavailability need to be addressed through formulation strategies or structural modifications. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to enhance its pharmacokinetic properties. Additionally, further elucidation of its molecular targets and signaling pathways will be essential for optimizing its therapeutic potential.
In conclusion, 3-methyl-2-phenylquinoline-4-carboxylic acid (CAS: 43071-45-0) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with its relatively simple synthetic accessibility, make it an attractive candidate for further investigation. Continued research efforts will be crucial to fully unlock its clinical potential and address existing limitations.
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